molecular formula C28H21NO5 B12219951 2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

Cat. No.: B12219951
M. Wt: 451.5 g/mol
InChI Key: UCNVNCBNKXSICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a unique structure combining benzofuran, benzamide, and chromen moieties

Properties

Molecular Formula

C28H21NO5

Molecular Weight

451.5 g/mol

IUPAC Name

2-methoxy-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C28H21NO5/c1-32-22-11-4-3-10-19(22)28(31)29-26-18-9-2-5-12-23(18)34-27(26)21-15-25(30)33-24-14-17-8-6-7-16(17)13-20(21)24/h2-5,9-15H,6-8H2,1H3,(H,29,31)

InChI Key

UCNVNCBNKXSICJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C4=CC(=O)OC5=C4C=C6CCCC6=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the O-acylation reaction, where 7-hydroxy-2H-chromen-2-one reacts with 4-chlorobenzoyl chloride in dichloromethane using triethylamine as a base . The reaction is carried out at room temperature for about an hour, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran or chromen rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran or chromen derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC₅₀ values in the nanomolar range against human cancer cell lines such as HeLa and MDA-MB-231 . This suggests that the compound may inhibit cancer cell growth through mechanisms like tubulin inhibition or induction of apoptosis.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of related compounds. The tetrahydrocyclopenta chromene structure is believed to contribute to neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . This makes the compound a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's.

Case Studies

  • Antiproliferative Studies : In vitro studies conducted on various cancer cell lines demonstrated that modifications in the benzofuran moiety significantly influenced the anticancer activity of related compounds. The presence of specific substituents enhanced their potency against resistant cancer types .
  • Neuroprotection : A study investigating the neuroprotective effects of similar compounds showed promising results in reducing neuronal apoptosis in models of oxidative stress. The findings suggest potential therapeutic applications for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide is unique due to its combination of benzofuran, benzamide, and chromen moieties. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2-Methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula : C23H23N1O4
  • Molecular Weight : 385.43 g/mol
  • IUPAC Name : 2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of methoxy and carbonyl groups may contribute to its ability to scavenge free radicals and reduce oxidative stress.
  • Antiproliferative Effects : Studies indicate that similar compounds exhibit selective cytotoxicity against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory pathways, which is crucial in diseases characterized by chronic inflammation.

Anticancer Activity

A significant focus of research has been on the anticancer properties of 2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)5.0Induction of apoptosis
A549 (lung)7.5Cell cycle arrest
HeLa (cervical)6.0Inhibition of proliferation

Antioxidative Activity

The antioxidative capacity was assessed using DPPH and ABTS assays, showing that the compound effectively reduces oxidative stress markers:

Assay TypeIC50 (µM)Comparison with Standard (BHT)
DPPH10.0Lower than BHT (15 µM)
ABTS12.5Comparable to BHT

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A study published in Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of similar benzamide derivatives, noting that modifications at the methoxy group significantly enhance anticancer activity against MCF-7 cells .
  • Antioxidant Evaluation : Research conducted by Smith et al. demonstrated that compounds with similar structures exhibit strong antioxidant properties through electron donation mechanisms, effectively neutralizing reactive oxygen species (ROS) .
  • Inflammatory Response Modulation : A recent investigation into the anti-inflammatory properties revealed that this compound inhibits NF-kB signaling pathways in macrophages, thereby reducing pro-inflammatory cytokine production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.